Ethyl 2-bromocyclobutane-1-carboxylate
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Overview
Description
Ethyl 2-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a brominated ester derivative of cyclobutanecarboxylic acid. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as 11β-hydroxysteroid dehydrogenase . These enzymes play a crucial role in regulating cortisol levels in the body .
Mode of Action
Brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are known to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The interaction of brominated compounds with biological targets can lead to various cellular responses, depending on the specific target and the nature of the interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromocyclobutane-1-carboxylate can be synthesized through the bromination of ethyl cyclobutanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that subsequently react with the cyclobutane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The compound can be reduced to ethyl cyclobutanecarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent (e.g., ethanol) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed:
Nucleophilic Substitution: Ethyl 2-hydroxycyclobutane-1-carboxylate or ethyl 2-aminocyclobutane-1-carboxylate.
Reduction: Ethyl cyclobutanecarboxylate.
Oxidation: Cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-bromocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It is a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl cyclobutanecarboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 1-bromocyclobutanecarboxylate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness: Ethyl 2-bromocyclobutane-1-carboxylate is unique due to the position of the bromine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, particularly in the formation of cyclobutane derivatives with various functional groups .
Properties
IUPAC Name |
ethyl 2-bromocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFOAIDPCMXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2983-89-3 |
Source
|
Record name | ethyl 2-bromocyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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